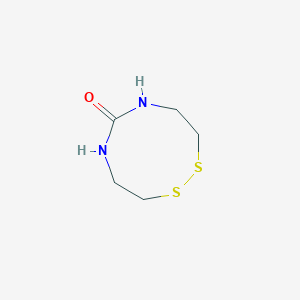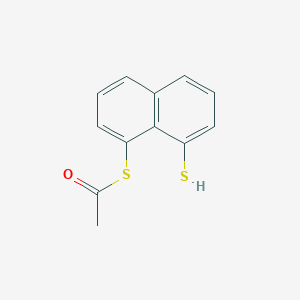
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is an organic compound with a unique structure characterized by multiple methyl groups and methylene bridges. This compound is part of the cyclohexadiene family, which is known for its conjugated diene system, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- can be achieved through several methods:
Dehydration of Cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol to form the desired compound.
Pyrolysis of Diacetate of Cyclohexane-1,2-diol: Heating the diacetate of cyclohexane-1,2-diol at high temperatures (around 540°C) can lead to the formation of the target compound.
Dehydrobromination with Quinoline: Treating 3-bromocyclohexene with quinoline can result in the formation of 1,3-Cyclohexadiene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclohexadienones, while reduction can yield cyclohexanes.
Scientific Research Applications
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in the formation of six-membered rings. This reactivity is due to the electron-rich nature of the diene system, which can interact with electron-deficient dienophiles .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene, 1,5,5,6-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: Another similar compound with different methyl group positions.
1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-: This compound has a different arrangement of the double bonds and methyl groups
Uniqueness
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is unique due to its specific arrangement of methyl groups and methylene bridges, which influence its chemical reactivity and potential applications. The presence of multiple conjugated double bonds makes it particularly reactive in cycloaddition reactions, setting it apart from other similar compounds.
Properties
CAS No. |
59339-90-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C12H16/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-2H2,3-6H3 |
InChI Key |
RRPRLVGMVUDMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C)C(=C)C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)



![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)


![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)


